molecular formula C20H19N5S B2941888 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 956964-51-5

3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B2941888
CAS No.: 956964-51-5
M. Wt: 361.47
InChI Key: YQSUJKKOTUVRIS-UHFFFAOYSA-N
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Description

3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of triazoles and pyrazoles

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many pyrazole and triazole derivatives have biological activity and are used in medicine or agriculture . Without more information, it’s difficult to predict the specific mechanism of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized under acidic conditions to yield the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The triazole ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The methylsulfanyl group can be substituted with other functional groups, such as halides or alkoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium hydride (NaH) or halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines, hydrazines, and other reduced derivatives.

  • Substitution: Halogenated or alkoxy-substituted derivatives.

Comparison with Similar Compounds

  • 4-(1,5-Diphenyl-1H-pyrazol-4-yl)-5-ethyl-3-(methylsulfanyl)-4H-1,2,4-triazole

  • 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

  • 5-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-3-(methylsulfanyl)-4H-1,2,4-triazole

Uniqueness: This compound is unique due to its specific arrangement of substituents and the presence of both pyrazole and triazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSUJKKOTUVRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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